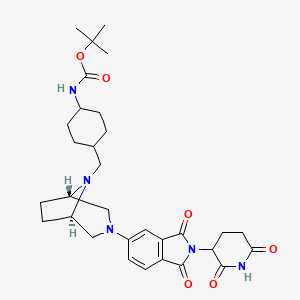
E3 Ligase Ligand-linker Conjugate 80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 80 is a specialized compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, thereby playing a crucial role in maintaining intracellular protein homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 80 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the ligand-linker to the target-binding unit, forming the complete PROTAC molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 80 primarily undergoes substitution reactions during its synthesis. The ligand-linker conjugate can also participate in oxidation and reduction reactions, depending on the specific functional groups present .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is the complete PROTAC molecule, which consists of the E3 ligase ligand, the linker, and the target-binding unit. This molecule is designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 80 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs for various targets. In biology, it helps researchers understand the role of protein degradation in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for diseases caused by the dysregulation of protein homeostasis, such as cancer . In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 80 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ligases, such as CRBN, VHL, and MDM2 .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 80 is unique in its ability to form stable ternary complexes and induce efficient protein degradation. Similar compounds include other E3 ligase ligands, such as those targeting CRBN, VHL, and MDM2 . this compound stands out due to its high binding affinity and specificity for its target proteins .
Eigenschaften
Molekularformel |
C31H41N5O6 |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C31H41N5O6/c1-31(2,3)42-30(41)32-19-6-4-18(5-7-19)15-35-21-8-9-22(35)17-34(16-21)20-10-11-23-24(14-20)29(40)36(28(23)39)25-12-13-26(37)33-27(25)38/h10-11,14,18-19,21-22,25H,4-9,12-13,15-17H2,1-3H3,(H,32,41)(H,33,37,38)/t18?,19?,21-,22+,25? |
InChI-Schlüssel |
QNTDKZRZSSPRTB-SLSVKDAKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2[C@@H]3CC[C@H]2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C3CCC2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


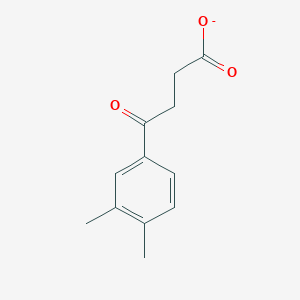

![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
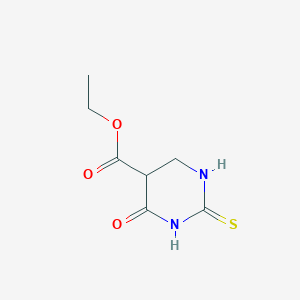
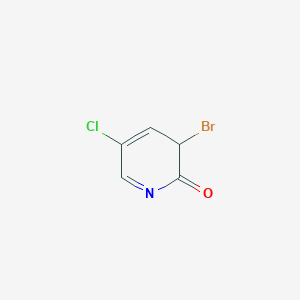
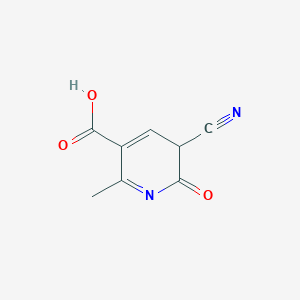
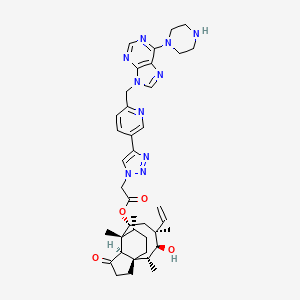
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

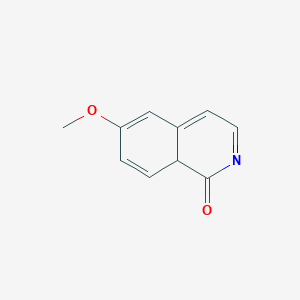

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
